molecular formula C3H7NO4S B12752072 D-Alanine, 3-sulfino- CAS No. 35554-99-5

D-Alanine, 3-sulfino-

Cat. No.: B12752072
CAS No.: 35554-99-5
M. Wt: 153.16 g/mol
InChI Key: ADVPTQAUNPRNPO-UWTATZPHSA-N
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Description

D-Alanine, 3-sulfino- is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a sulfinic acid group attached to the alanine molecule, making it a unique and interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to produce 3-sulfinoalanine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of D-Alanine, 3-sulfino- may involve microbial fermentation processes where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: D-Alanine, 3-sulfino- undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid.

    Reduction: The compound can be reduced to form alanine.

    Substitution: The sulfinic acid group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium periodate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

D-Alanine, 3-sulfino- has several applications in scientific research:

Comparison with Similar Compounds

  • L-Cysteinesulfinic acid
  • S-Sulfinocysteine
  • 3-Sulfinato-L-alaninate

Comparison: D-Alanine, 3-sulfino- is unique due to its specific configuration and the presence of the sulfinic acid group. Compared to L-Cysteinesulfinic acid, it has a different stereochemistry, which can lead to different biological activities and interactions. S-Sulfinocysteine and 3-Sulfinato-L-alaninate share similar functional groups but differ in their overall structure and reactivity .

Properties

CAS No.

35554-99-5

Molecular Formula

C3H7NO4S

Molecular Weight

153.16 g/mol

IUPAC Name

(2S)-2-amino-3-sulfinopropanoic acid

InChI

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m1/s1

InChI Key

ADVPTQAUNPRNPO-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)S(=O)O

Canonical SMILES

C(C(C(=O)O)N)S(=O)O

Origin of Product

United States

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